molecular formula C15H14N2O2 B2361864 5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde CAS No. 1059605-20-7

5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde

Cat. No.: B2361864
CAS No.: 1059605-20-7
M. Wt: 254.289
InChI Key: GQQDDYJENAEZBQ-WUKNDPDISA-N
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Description

5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties

Scientific Research Applications

5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde typically involves the diazotization of 2,5-dimethylaniline followed by coupling with 2-hydroxybenzaldehyde . The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The compound’s hydroxyl and aldehyde groups can also participate in chemical reactions, leading to the formation of reactive intermediates that can affect biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(E)-(2,5-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde
  • 5-[(E)-(2,5-dimethylphenyl)diazenyl]-4,6-dimethyl-2-pyrimidinamine

Uniqueness

5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde is unique due to its specific substitution pattern and the presence of both hydroxyl and aldehyde functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications .

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10-3-4-11(2)14(7-10)17-16-13-5-6-15(19)12(8-13)9-18/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQDDYJENAEZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=NC2=CC(=C(C=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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